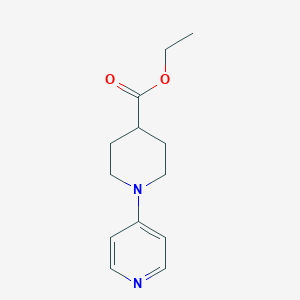
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Cat. No. B046582
Key on ui cas rn:
121912-29-6
M. Wt: 234.29 g/mol
InChI Key: GXLGGUQVDXBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05952306
Procedure details


A solution of ester 21-1 (10 g, 42.7 mmol) in THF (50 mL) was treated with 1N LiOH (47 mL, 47.0 mmol) and H2O (50 mL). The resulting solution was concentrated and the aqueous residue cooled to 0° C., then adjusted to pH≈6 with 1N HCl and the resulting solid 21-2, collected by filtration.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:17][CH2:16][CH:10]([C:11]([O:13]CC)=[O:12])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[Li+].[OH-].O>C1COCC1>[N:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:17][CH2:16][CH:10]([C:11]([OH:13])=[O:12])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid 21-2, collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC=C(C=C1)N1CCC(C(=O)O)CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

